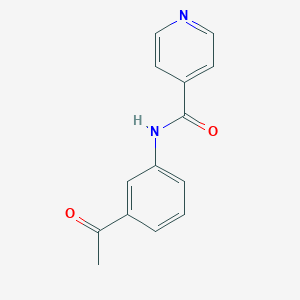

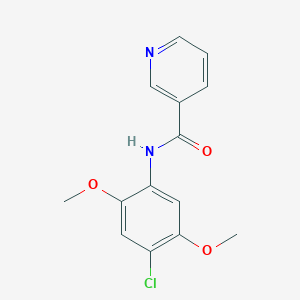

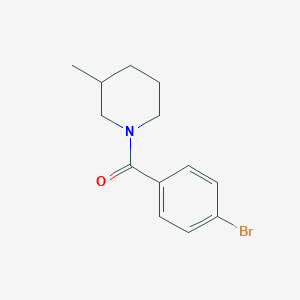

![molecular formula C16H17ClN2O3 B438478 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 312704-20-4](/img/structure/B438478.png)

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

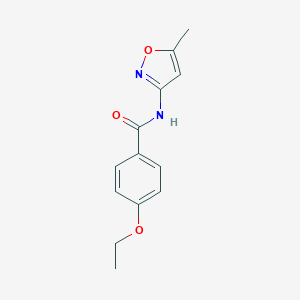

“2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione. This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide” include a molecular weight of 257.71 and a molecular formula of C12H16ClNO3 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been found to exhibit good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans . In particular, compounds synthesized using this molecule demonstrated the highest inhibition zone against B. mycoides (33 mm) and C. albicans (29 mm) .

Synthesis of Biologically Active Pyridine Derivatives

The compound is used in the synthesis of new series of pyridine and thienopyridine derivatives . These derivatives have been tested as antimicrobial agents and have shown promising results .

Role in the Synthesis of Isoquinoline Precursors

The compound has been synthesized as an isoquinoline precursor (IQP), which is a new biologically active molecule . This molecule has been studied for its relationship with neurotransmitters acetylcholine (ACh) and serotonin (5-HT) .

Stimulation of Endogenous Nitric Oxide Synthesis

The compound has been found to stimulate endogenous nitric oxide synthesis . This has implications for its potential use in the regulation of intestinal neurons expressing nitric oxide synthase (nNOS), affecting the function of nNOS/NO, and probably regulating the spontaneous contractile activity of gastric smooth muscles .

Synthesis of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol Derivatives

The compound has been used in the synthesis of novel compounds of 2-chloro (N-aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol .

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Given the complexity of biological systems, it is likely that the compound affects multiple pathways, each with its own downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-21-13-6-5-11(10-14(13)22-2)7-9-19-16(20)12-4-3-8-18-15(12)17/h3-6,8,10H,7,9H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTAWOGYJIBEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)

![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)